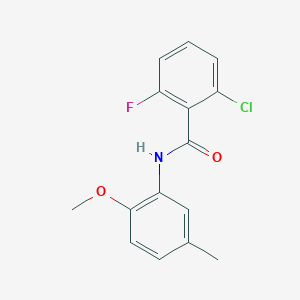
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide, also known as CFMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMMB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific targets in cells. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which play important roles in cell proliferation and survival. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide induces apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In inflammation research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces oxidative stress and inflammation by regulating the expression of genes involved in these processes.
実験室実験の利点と制限
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for lab experiments such as its high purity, stability, and specificity for specific targets in cells. However, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research directions for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide include its potential therapeutic applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Further studies are needed to determine the optimal dosage and administration route for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to investigate its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to improve its solubility and bioavailability.
合成法
The synthesis of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-chloro-6-fluoro benzoic acid with 2-methoxy-5-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide in high purity.
科学的研究の応用
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide can reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCNAQYTHMWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)